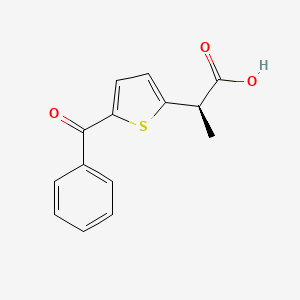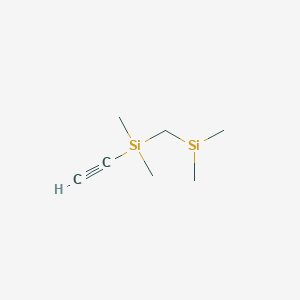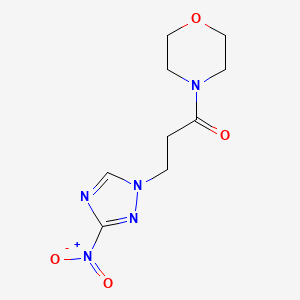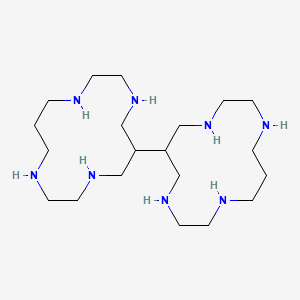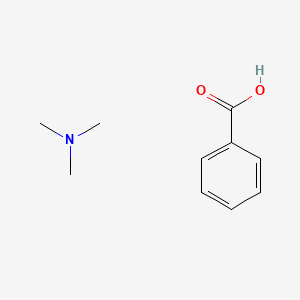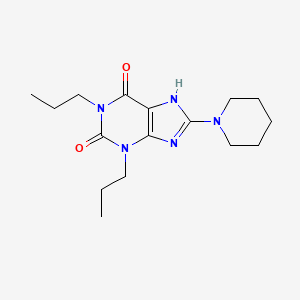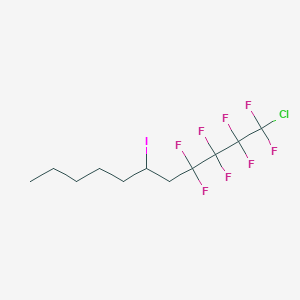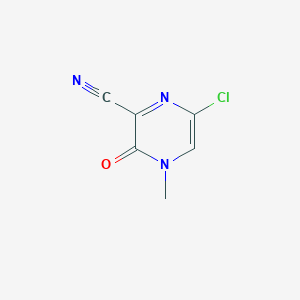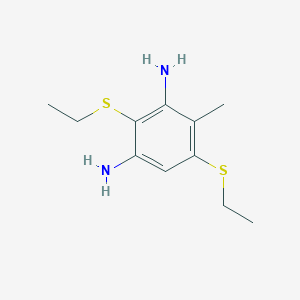
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes ethylsulfanyl groups and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4-methylbenzene-1,3-diamine with ethyl mercaptan in the presence of a base. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Compounds with different substituents replacing the ethylsulfanyl groups.
Applications De Recherche Scientifique
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The ethylsulfanyl groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(ethylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring.
2,5-Bis(trifluoromethyl)thiophene: Contains trifluoromethyl groups instead of ethylsulfanyl groups.
Bis(benzimidazole) Complexes: Contains benzimidazole rings and exhibits different biological activities.
Uniqueness
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine is unique due to the presence of both ethylsulfanyl groups and a benzene ring, which confer specific chemical properties and reactivity
Propriétés
Numéro CAS |
104983-87-1 |
|---|---|
Formule moléculaire |
C11H18N2S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2,5-bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2S2/c1-4-14-9-6-8(12)11(15-5-2)10(13)7(9)3/h6H,4-5,12-13H2,1-3H3 |
Clé InChI |
LHWGFRUKQSKXMI-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=C(C(=C1)N)SCC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)

